molecular formula C4H7N5O B14658024 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one CAS No. 39214-97-6

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one

Katalognummer: B14658024
CAS-Nummer: 39214-97-6
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: VVRAGSLUEHFTMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one typically involves the condensation of hydrazine derivatives with triazine precursors. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution of chlorine atoms with hydrazine groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of various industries .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydrazinyl-6-methyl-1,2,4-triazin-5-one
  • 4-Amino-6-phenyl-1,2,4-triazin-5-one
  • 6-Hydrazinyl-1,3,5-triazin-2-one

Uniqueness

Compared to similar compounds, 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one stands out due to its unique combination of hydrazinyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

39214-97-6

Molekularformel

C4H7N5O

Molekulargewicht

141.13 g/mol

IUPAC-Name

3-hydrazinyl-2-methyl-1,2,4-triazin-5-one

InChI

InChI=1S/C4H7N5O/c1-9-4(8-5)7-3(10)2-6-9/h2H,5H2,1H3,(H,7,8,10)

InChI-Schlüssel

VVRAGSLUEHFTMU-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC(=O)C=N1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.